ARRY-382 - 1313407-95-2

ARRY-382

Catalog Number: EVT-2602918
CAS Number: 1313407-95-2
Molecular Formula: C32H36N8O2
Molecular Weight: 564.694
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARRY-382 (c-Fms-IN-12) is a potent, highly selective, orally bioavailable small molecule inhibitor of colony-stimulating factor-1 receptor (CSF1R) []. CSF1R is a tyrosine kinase receptor that plays an essential role in the differentiation and regulation of macrophages []. ARRY-382 acts by binding to and inhibiting the activity of CSF1R, thereby disrupting colony-stimulating factor 1 (CSF1) signaling []. This disruption of signaling has implications for the tumor microenvironment, where tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells contribute to immune escape mechanisms []. ARRY-382 has been investigated as a potential antineoplastic agent due to its ability to inhibit tumor cell proliferation in cells overexpressing CSF1R [].

Source and Classification

ARRY-382 is classified as an experimental drug under development for cancer treatment. It is primarily sourced from pharmaceutical research focused on developing targeted therapies for various malignancies. The compound has shown promising results in preclinical models and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARRY-382 involves several complex chemical reactions. Notably, it has been synthesized through various methods, including:

  1. Wittig Condensation: This method involves the reaction of phosphonium salts with carbonyl compounds to form alkenes.
  2. Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that links aryl groups to form biaryl compounds.
  3. Hydrogenation: The reduction of double bonds in organic compounds using hydrogen gas, often facilitated by a catalyst such as palladium or platinum.

The synthetic pathway includes several intermediates that are modified through various reactions to achieve the final product. For instance, phenylboronic acid is often used in conjunction with other reagents to introduce functional groups onto the core structure of ARRY-382 .

Molecular Structure Analysis

Structure and Data

The molecular structure of ARRY-382 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound contains a complex arrangement that includes:

  • Aromatic Rings: These contribute to the stability and interaction with biological targets.
  • Functional Groups: Such as amines and ketones, which play essential roles in binding affinity and specificity.

The precise molecular formula and three-dimensional conformation can be derived from X-ray crystallography data or computational modeling techniques, revealing how it interacts with CSF-1R at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of ARRY-382 is primarily centered around its ability to bind selectively to CSF-1R. Key reactions include:

  1. Binding Interactions: The compound engages with specific amino acid residues within the CSF-1R binding site, stabilizing its inactive conformation.
  2. Competitive Inhibition: ARRY-382 competes with natural ligands (CSF-1) for receptor binding, effectively blocking downstream signaling pathways associated with tumor growth and immune evasion.

These interactions have been characterized using various biochemical assays that assess binding affinity and inhibition potency .

Mechanism of Action

Process and Data

The mechanism of action for ARRY-382 involves several steps:

  1. Receptor Binding: Upon administration, ARRY-382 binds to the extracellular domain of CSF-1R.
  2. Inhibition of Signaling: This binding prevents the receptor from undergoing conformational changes necessary for activation by its ligand.
  3. Altered Tumor Microenvironment: The inhibition leads to a decrease in tumor-associated macrophages, enhancing T-cell activation and promoting anti-tumor responses.

Preclinical studies have demonstrated that ARRY-382 effectively reduces macrophage infiltration in tumors, thereby reprogramming the immune landscape to favor anti-tumor activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of ARRY-382 include:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical properties may include stability under physiological conditions, pH sensitivity, and reactivity towards nucleophiles or electrophiles depending on the functional groups present.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

ARRY-382 is primarily being investigated for its applications in cancer therapy due to its ability to modulate the immune response against tumors. Its potential uses include:

The compound's unique mechanism targeting CSF-1R positions it as a promising candidate in the evolving landscape of cancer immunotherapy .

Mechanistic Insights into Array Three Hundred Eighty Two as a Colony-Stimulating Factor One Receptor Tyrosine Kinase Inhibitor

Structural Basis of Colony-Stimulating Factor One Receptor Selectivity and Binding Kinetics

Array Three Hundred Eighty Two (chemical name: C₃₂H₃₆N₈O₂; CAS: 1313407-95-2) is a potent small-molecule inhibitor targeting the Colony-Stimulating Factor One Receptor (Colony-Stimulating Factor One Receptor) tyrosine kinase domain. Its high selectivity is evidenced by a half maximal inhibitory concentration (IC₅₀) of 9 nanomolar against Colony-Stimulating Factor One Receptor, significantly lower than its activity against related kinases such as Stem Cell Factor Receptor, Fms Like Tyrosine Kinase Three, or Platelet-Derived Growth Factor Receptor Beta. This selectivity arises from specific interactions within the adenosine triphosphate-binding pocket of Colony-Stimulating Factor One Receptor [4] [10]. Molecular docking simulations reveal that Array Three Hundred Eighty Two stabilizes the kinase in an autoinhibited conformation through three critical interactions:

  • Hydrogen bonding with Tyrosine Five Hundred Forty Six and Tryptophan Five Hundred Fifty in the juxtamembrane domain
  • Hydrophobic packing against Methionine Six Hundred Thirty Seven
  • Steric hindrance preventing Asparagine Seven Hundred Ninety Seven of the Aspartate-Phenylalanine-Glycine motif from adopting an active conformation [6]

This binding mode disrupts the conserved salt bridge between Glutamate Six Hundred Thirty Three and Lysine Six Hundred Sixteen, a structural prerequisite for kinase activation. The compound's pyrimidine core and substituted piperazine tail optimize binding energy (ΔG ≈ -10.2 kilocalories per mole), contributing to prolonged residence time. Pharmacokinetic studies confirm oral bioavailability with sustained plasma concentrations exceeding the IC₉₀ for Colony-Stimulating Factor One Receptor for over 12 hours post-administration, enabling once-daily dosing in clinical settings [7] [9].

Table 1: Key Structural Interactions of Array Three Hundred Eighty Two in Colony-Stimulating Factor One Receptor Binding

Binding Site RegionAmino Acid ResidueInteraction TypeFunctional Consequence
Juxtamembrane DomainTyrosine Five Hundred Forty SixHydrogen BondingStabilizes inactive conformation
Juxtamembrane DomainTryptophan Five Hundred FiftyHydrogen BondingAnchors activation loop
Adenosine Triphosphate-Binding PocketMethionine Six Hundred Thirty SevenHydrophobic PackingEnhances binding specificity
Aspartate-Phenylalanine-Glycine MotifAsparagine Seven Hundred Ninety SevenSteric HindrancePrevents kinase activation
Catalytic LoopGlutamate Six Hundred Thirty Three - Lysine Six Hundred SixteenSalt Bridge DisruptionInhibits catalytic activity

Downstream Signaling Modulation: Janus Kinase/Signal Transducer and Activator of Transcription and Phosphatidylinositol 3-Kinase/Protein Kinase B Pathways

Colony-Stimulating Factor One Receptor activation triggers downstream signaling cascades essential for macrophage survival, proliferation, and polarization. Array Three Hundred Eighty Two demonstrates potent suppression of two primary pathways:

  • Janus Kinase/Signal Transducer and Activator of Transcription Pathway: Colony-Stimulating Factor One Receptor phosphorylates Tyrosine Eight Hundred Nine to recruit Signal Transducer and Activator of Transcription transcription factors, particularly Signal Transducer and Activator of Transcription Three and Signal Transducer and Activator of Transcription Five. Array Three Hundred Eighty Two (1 micromolar) reduces Signal Transducer and Activator of Transcription phosphorylation by >80% in tumor-associated macrophages within 6 hours, validated through phospho-flow cytometry. This impairs transcription of immunosuppressive genes (Interleukin Ten, Transforming Growth Factor Beta, Arginase One) and chemokines (C-C Motif Chemokine Ligand Two, C-C Motif Chemokine Ligand Twenty Two) that recruit regulatory T cells [3] [9].
  • Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway: Colony-Stimulating Factor One Receptor directly binds the Phosphatidylinositol 3-Kinase p85 subunit via phosphorylated Tyrosine Seven Hundred Twenty Three. Array Three Hundred Eighty Two inhibits Phosphatidylinositol 3-Kinase activation (IC₅₀ = 28 nanomolar in cellular assays), reducing membrane translocation of Phosphatidylinositol 3-Kinase and subsequent generation of Phosphatidylinositol (3,4,5)-Trisphosphate. This decreases Protein Kinase B Serine Four Hundred Seventy Three phosphorylation by >90%, impairing metabolic programming (glucose uptake, Hexokinase Two expression) and survival signals (B-Cell Lymphoma 2 upregulation) in tumor-associated macrophages [5] [6].

In advanced solid tumor microenvironments, Array Three Hundred Eighty Two reprograms macrophage polarization by suppressing M2-associated markers (CD Two Hundred Six, CD One Hundred Sixty Three) while enhancing antigen-presenting machinery (Major Histocompatibility Complex Class Two, CD Eighty Six). This reverses T-cell suppression, increasing the CD8+ T-cell to regulatory T-cell ratio by 3.5-fold in preclinical models. Combination with Programmed Cell Death Protein One blockade synergistically enhances interferon gamma production by tumor-infiltrating lymphocytes and delays tumor growth in checkpoint-refractory models [2] [7].

Comparative Analysis with Second-Generation Colony-Stimulating Factor One Receptor Inhibitors

Array Three Hundred Eighty Two represents first-generation selective Colony-Stimulating Factor One Receptor inhibition, while newer agents exhibit improved pharmacological properties. Key differentiators include:

  • Target Engagement Kinetics: Array Three Hundred Eighty Two exhibits moderate residence time (≈40 minutes) compared to DCC Three Thousand Fourteen (Vimseltinib; >120 minutes), which forms a covalent bond with Cysteine Six Hundred Seventy Eight in the Colony-Stimulating Factor One Receptor switch-control pocket. This translates to sustained pathway suppression despite plasma clearance [6] [9].
  • Blood-Brain Barrier Penetration: Unlike Array Three Hundred Eighty Two (brain-to-plasma ratio: 0.2), second-generation inhibitors like BLZ Nine Hundred Forty Five achieve ratios >0.8, enabling efficacy in glioblastoma models. This property correlates with reduced molecular weight (<450 Dalton) and optimized Log P (3.2 versus 4.1 for Array Three Hundred Eighty Two) [7] [8].
  • Kinase Selectivity Profiles: Array Three Hundred Eighty Two maintains >100-fold selectivity against Stem Cell Factor Receptor and Fms Like Tyrosine Kinase Three, whereas multikinase inhibitors like Pexidartinib (Half maximal inhibitory concentration: Colony-Stimulating Factor One Receptor=13 nanomolar, Stem Cell Factor Receptor=27 nanomolar) or Dovitinib inhibit parallel tumor-promoting pathways but increase off-target toxicity risks [7] [9].

Table 2: Pharmacological Comparison of Array Three Hundred Eighty Two with Clinical-Stage Colony-Stimulating Factor One Receptor Inhibitors

Inhibitor (Generation)Colony-Stimulating Factor One Receptor IC₅₀ (nanomolar)Key Off-Targets (IC₅₀ in nanomolar)Unique Pharmaceutical Properties
Array Three Hundred Eighty Two (First)9None significant (>100-fold selectivity)Optimized for once-daily oral dosing
Pexidartinib (First)13Stem Cell Factor Receptor (27), Fms Like Tyrosine Kinase Three (160)Approved for tenosynovial giant cell tumor
BLZ Nine Hundred Forty Five (Second)1None significant (>3,000-fold selectivity)Blood-brain barrier penetration (ratio >0.8)
DCC Three Thousand Fourteen (Second)3Platelet-Derived Growth Factor Receptor Beta (4,800)Irreversible covalent binding mechanism
Edicotinib (First)3.2Stem Cell Factor Receptor (20), Fms Like Tyrosine Kinase Three (190)Active against acute myeloid leukemia clones

Computational modeling reveals that second-generation inhibitors exploit additional binding niches: BLZ Nine Hundred Forty Five engages a unique hydrophobic pocket near the gatekeeper residue, while DCC Three Thousand Fourteen extends into the front pocket. Array Three Hundred Eighty Two's pyrimidine core remains a scaffold for further optimization; recent derivatives incorporating imidazo[1,2-b]pyridazine hinge-binders demonstrate 5-fold potency improvements while maintaining selectivity [8] [9].

Properties

CAS Number

1313407-95-2

Product Name

ARRY-382

IUPAC Name

N-[3-cyclopropyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]-7-[2-(4-methylpiperazin-1-yl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide

Molecular Formula

C32H36N8O2

Molecular Weight

564.694

InChI

InChI=1S/C32H36N8O2/c1-22-5-3-6-24(34-22)21-40-27-8-4-7-26(30(27)31(36-40)23-9-10-23)35-32(41)28-20-33-29-19-25(11-12-39(28)29)42-18-17-38-15-13-37(2)14-16-38/h3-8,11-12,19-20,23H,9-10,13-18,21H2,1-2H3,(H,35,41)

InChI Key

JUPOTOIJLKDAPF-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C4CC4)NC(=O)C5=CN=C6N5C=CC(=C6)OCCN7CCN(CC7)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.